molecular formula C9H8FN3O2 B1447928 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine CAS No. 1423034-83-6

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Cat. No. B1447928
M. Wt: 209.18 g/mol
InChI Key: CBBITLGIMSSWQX-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” appears to be a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to other compounds with similar structures, such as “5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid” and "4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde"12.



Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” is not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” has a linear formula of C16H11O3N2F12.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid” has a molecular weight of 236.2 and is a solid at room temperature5.


Scientific Research Applications

Therapeutic Potential

The 1,2,4-oxadiazole ring, such as found in 5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine, is a significant structural motif in medicinal chemistry due to its prevalence in compounds with a broad spectrum of therapeutic activities. Research has demonstrated that derivatives of 1,2,4-oxadiazole possess diverse biological properties, including antimicrobial, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities. These compounds interact with biological systems through hydrogen bond interactions with biomacromolecules, showcasing their versatility in drug design and development (Wang et al., 2022).

Synthetic Applications

The synthesis of 1,2,4-oxadiazoles, including the specific compound , is a topic of considerable interest in organic chemistry. These compounds can be synthesized through various methods, including the reaction of amidoximes with carboxylic acids or their derivatives, highlighting the chemical versatility and adaptability of the oxadiazole ring for creating potentially bioactive molecules (Kayukova, 2005).

Potential in Drug Development

The oxadiazole core is recognized for its potential in new drug development, especially as bioisosteres for carboxylic acids, carboxamides, and esters. This aspect is crucial for the rational design of new compounds with enhanced pharmacological profiles. Research has highlighted 1,3,4-oxadiazole derivatives for their roles in treating various diseases, emphasizing the importance of the oxadiazole scaffold in medicinal chemistry and drug discovery (Rana et al., 2020).

Antiparasitic Applications

Oxadiazole derivatives, including those with 1,2,4-oxadiazole rings, have been investigated for their antiparasitic potential. The structural diversity of oxadiazole allows for the synthesis of compounds with significant antiparasitic activity, offering new avenues for treating parasitic infections (Pitasse-Santos et al., 2017).

Safety And Hazards

The safety and hazards of “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, a related compound “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is classified as an eye irritant2.


Future Directions

The future directions for “5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine” are not directly available. However, 1,2,4-oxadiazole derivatives are being studied for their potential as novel antibacterial agents3.


Please note that this analysis is based on the limited information available and the properties of related compounds. For a more accurate and comprehensive analysis, more specific and detailed information would be needed.


properties

IUPAC Name

5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-6-1-3-7(4-2-6)14-5-8-12-9(11)13-15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBITLGIMSSWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenoxymethyl)-1,2,4-oxadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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